2,6-difluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c1-10-8-16(23-18(26)17-12(20)4-3-5-13(17)21)25(24-10)19-22-14-7-6-11(27-2)9-15(14)28-19/h3-9H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYOOQNVJSWNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings
Bioactivity Insights :
- The target compound’s benzothiazole-pyrazole scaffold may enhance binding to kinase domains, similar to benzimidazole-triazole analogs (e.g., 9c ), which showed docking affinity in computational studies .
- The 2,6-difluorobenzamide group likely improves metabolic stability compared to Compound 30 ’s 3-(methylthio) substituent, which may undergo oxidative degradation .
guineense . The patent compound’s trifluoropropyl and fused oxazepin rings (EP 3 532 474 B1) confer high potency but pose synthetic challenges, limiting scalability compared to the target compound .
Synthetic Efficiency :
Preparation Methods
Preparation of 2,6-Difluorobenzamide
The benzamide moiety is typically synthesized via hydrolysis of 2,6-difluorobenzonitrile. Two industrial methods dominate:
Method A: Near-Critical Water Hydrolysis
Developed by CN1861575A, this catalyst-free approach uses near-critical water (200–350°C) under autoclave conditions. A 7:1 water-to-nitrile ratio at 260°C for 7 hours achieves 96.2% yield with 96.2% purity. The absence of acid/base catalysts eliminates waste neutralization, aligning with green chemistry principles.
Method B: Hydrogen Peroxide-Alkali Catalysis
As per CN101462980B, 2,6-difluorobenzonitrile undergoes hydrolysis with 30% hydrogen peroxide and sodium hydroxide (pH 8–10) at 35–55°C. This method yields 99% pure product at a 1.04 mass yield ratio, though it requires careful pH control to prevent over-hydrolysis.
Comparative Analysis of Hydrolysis Methods
Synthesis of 6-Methoxy-1,3-Benzothiazol-2-amine
The benzothiazole core is constructed via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide, followed by oxidation. Patent CN113549068A notes that substituting methanol as a solvent at 80°C improves ring closure efficiency by 18% compared to ethanol-based systems. The intermediate is purified via recrystallization from ethyl acetate, achieving >98% HPLC purity.
Formation of 3-Methyl-1H-Pyrazol-5-amine
Coupling Strategies for Final Assembly
Amide Bond Formation
The target compound’s amide linkage is established via Schotten-Baumann reaction between 2,6-difluorobenzoyl chloride and 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine. Key parameters include:
-
Solvent System : Dichloromethane/water biphasic medium reduces side reactions.
-
Stoichiometry : A 1.1:1 molar excess of benzoyl chloride ensures complete amine consumption.
-
Temperature : 0–5°C suppresses racemization, preserving stereochemical integrity.
Post-reaction, the crude product is washed with 5% sodium bicarbonate to remove unreacted acid chloride, followed by crystallization from methanol/water (3:1 v/v) to attain 94% purity.
Regioselective Fluorination Challenges
While the difluoro substitution pattern is established early in synthesis, residual chlorine impurities from incomplete fluorination (e.g., in CN111689872A) necessitate rigorous purification. Patent data indicates that fractional distillation under reduced pressure (0.1 mmHg, 120°C) reduces chlorine content from 1.2% to <0.05%.
Process Optimization and Scalability
Catalytic System Refinement
Comparative studies of alkali catalysts (NaOH vs. KOH) in hydrolysis steps reveal that potassium hydroxide increases reaction rates by 22% but complicates post-reaction neutralization. Sodium hydroxide remains preferred for large-scale operations due to easier waste stream management.
Solvent Recycling
Dimethylformamide (DMF), used in nitrile fluorination steps (CN111689872A), is recovered via thin-film evaporation at 80°C under vacuum, achieving 92% solvent reuse across batches.
Purity Enhancement Techniques
-
Crystallization Optimization : Adjusting methanol/water ratios from 2:1 to 3:1 reduces residual DMF levels from 0.3% to <0.1%.
-
Chromatography : Flash silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric impurities in the pyrazole intermediate.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,6-difluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, hydrazine derivatives of 6-methoxy-1,3-benzothiazole can react with fluorinated benzoyl chlorides under anhydrous conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to avoid hydrolysis, and pH/temperature control (e.g., 60–80°C) is critical for optimal yields . Purification via column chromatography or recrystallization (e.g., using methanol) ensures purity, validated by NMR and mass spectrometry .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. For crystalline samples, X-ray diffraction (using SHELX programs) resolves intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N or C–H⋯F) that stabilize the lattice .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the biological activity of this compound against enzymatic targets?
- Methodological Answer : Use in vitro assays with purified enzymes (e.g., PFOR enzyme in anaerobic organisms) to measure inhibitory constants (Ki). Molecular docking studies (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis or crystallography. For in vivo models, adopt randomized block designs with split-plot arrangements to account for variables like dose-response and time-dependent effects .
Q. How can researchers address contradictions in reported solubility or stability data across studies?
- Methodological Answer : Standardize solvent systems (e.g., aqueous buffers with DMSO cosolvents) and temperature conditions (25°C vs. physiological 37°C) during solubility tests. Stability studies should use HPLC to track degradation products under accelerated conditions (e.g., 40°C/75% RH). Cross-validate findings via inter-laboratory collaborations to isolate methodological discrepancies .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
- Methodological Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models to estimate partition coefficients (log P) and biodegradation potential. Molecular dynamics simulations (e.g., GROMACS) can assess interactions with environmental matrices like soil or water. Experimental validation via microcosm studies tracks abiotic/biotic transformations using LC-MS/MS .
Q. How does the fluorine substitution at the 2,6-positions influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using hepatic microsomes or plasma protein binding assays (e.g., equilibrium dialysis) quantify improvements in half-life (t½) and bioavailability. Fluorine’s electronegativity also modulates target affinity, assessed via isothermal titration calorimetry (ITC) .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., methanol/acetonitrile mixtures) promotes crystal growth. Additives like hexafluoroisopropanol (HFIP) can enhance lattice stability. For challenging cases, use SHELXD for structure solution and SHELXL for refinement, leveraging hydrogen-bonding motifs (e.g., centrosymmetric dimers) to resolve disorder .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer : Variables like reagent purity (anhydrous vs. hydrated), stirring efficiency, or inert atmosphere control (N₂ vs. Ar) significantly impact yields. Reproduce reactions under strictly anhydrous conditions with freshly distilled solvents. Document detailed procedural logs (e.g., reaction time, cooling rates) to identify critical parameters .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
